molecular formula C26H24N4O4S2 B11256844 N-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-4-phenoxybenzenesulfonamide

N-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-4-phenoxybenzenesulfonamide

Cat. No.: B11256844
M. Wt: 520.6 g/mol
InChI Key: YOFBUFIGUKBTTB-UHFFFAOYSA-N
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Description

N-{2-[2-(4-METHOXYPHENYL)-6-METHYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}-4-PHENOXYBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of triazolothiazoles This compound is characterized by its unique structure, which includes a triazole ring fused with a thiazole ring, and various functional groups such as methoxyphenyl, phenoxybenzene, and sulfonamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-METHOXYPHENYL)-6-METHYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}-4-PHENOXYBENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-methoxyphenylhydrazine with 2-bromo-4-methylthiazole in the presence of a base to form the triazolothiazole core. This intermediate is then reacted with 4-phenoxybenzenesulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(4-METHOXYPHENYL)-6-METHYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}-4-PHENOXYBENZENE-1-SULFONAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{2-[2-(4-METHOXYPHENYL)-6-METHYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}-4-PHENOXYBENZENE-1-SULFONAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{2-[2-(4-METHOXYPHENYL)-6-METHYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}-4-PHENOXYBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may modulate receptor function by binding to receptor sites and altering their signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[2-(4-METHOXYPHENYL)-6-METHYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}-4-PHENOXYBENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups and structural features, which contribute to its diverse reactivity and potential applications. Its ability to undergo various chemical reactions and interact with different molecular targets makes it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C26H24N4O4S2

Molecular Weight

520.6 g/mol

IUPAC Name

N-[2-[2-(4-methoxyphenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl]-4-phenoxybenzenesulfonamide

InChI

InChI=1S/C26H24N4O4S2/c1-18-24(35-26-28-25(29-30(18)26)19-8-10-20(33-2)11-9-19)16-17-27-36(31,32)23-14-12-22(13-15-23)34-21-6-4-3-5-7-21/h3-15,27H,16-17H2,1-2H3

InChI Key

YOFBUFIGUKBTTB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC(=NN12)C3=CC=C(C=C3)OC)CCNS(=O)(=O)C4=CC=C(C=C4)OC5=CC=CC=C5

Origin of Product

United States

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